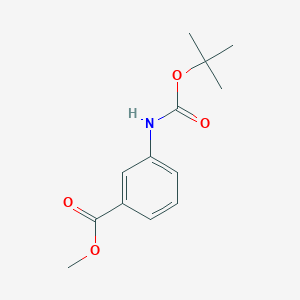

Methyl 3-((tert-butoxycarbonyl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-((tert-butoxycarbonyl)amino)benzoate” is a chemical compound with the IUPAC name “methyl 3- { [ (tert-butoxycarbonyl)amino]methyl}benzoate” and the InChI code "1S/C14H19NO4/c1-14 (2,3)19-13 (17)15-9-10-6-5-7-11 (8-10)12 (16)18-4/h5-8H,9H2,1-4H3, (H,15,17)" . It is a white to off-white solid .

Molecular Structure Analysis

The molecular structure of “Methyl 3-((tert-butoxycarbonyl)amino)benzoate” can be represented by the InChI code "1S/C14H19NO4/c1-14 (2,3)19-13 (17)15-9-10-6-5-7-11 (8-10)12 (16)18-4/h5-8H,9H2,1-4H3, (H,15,17)" . This indicates that the molecule consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.Physical And Chemical Properties Analysis

“Methyl 3-((tert-butoxycarbonyl)amino)benzoate” is a white to off-white solid . It has a molecular weight of 265.31 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Polymorphism and Molecular Conformation

"Methyl 2-{2-[(tert-butoxycarbonyl)amino]-2-methylpropanamido}-2-methylpropanoate" demonstrates polymorphism and molecular conformation relevant for understanding molecular structures and designing materials with specific properties. The compound crystallizes in two polymorphic forms, both adopting similar molecular conformations indicative of potential applications in the development of materials with tailored structural characteristics (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of Non-proteinogenic Amino Acids

The synthesis of protected 2,3-l-Diaminopropanoic acid (l-Dap) methyl esters, using tert-butyloxycarbonyl (Boc) moieties, highlights the compound's utility in preparing orthogonally protected methyl esters of non-proteinogenic amino acids. These findings are significant for the synthesis of peptides and the study of their biological activities (Temperini et al., 2020).

Methylation of Amino-cyclodextrins

A method for the per-O-methylation of amino-cyclodextrins utilizing the tert-butyloxycarbonyl protecting group showcases the compound's role in modifying cyclodextrins for potential applications in drug delivery and material science (Kordopati & Tsivgoulis, 2018).

Oxoindole-linked α-alkoxy-β-amino Acid Derivatives

The study of oxoindolyl α-hydroxy-β-amino acid derivatives, protected by the tert-butoxycarbonyl group, contributes to the field of organic synthesis, particularly in the creation of compounds with potential pharmacological activities (Ravikumar et al., 2015).

Efficient Synthesis of Benzyl Amino-ω-iodoalkanoates

The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids demonstrates the compound's role in synthesizing key intermediates for pharmaceutical development, showcasing its utility in organic synthesis and potential drug discovery (Koseki, Yamada, & Usuki, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of tert-butoxycarbonyl-protected amino acids, which are commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Tert-butoxycarbonyl (boc) protected amino acids, from which this compound is derived, are known to be used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions .

Biochemical Pathways

Given its structural similarity to Boc-protected amino acids, it may be involved in pathways related to peptide synthesis or modification .

Result of Action

As a derivative of Boc-protected amino acids, it may play a role in peptide synthesis or modification .

properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGMHLRIKCHNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((tert-butoxycarbonyl)amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2440373.png)

![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)

![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2440381.png)

![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)

![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)